cis-2-Amino-1-cyclohexanecarboxamide
Overview
Description
cis-2-Amino-1-cyclohexanecarboxamide: is an organic compound with the molecular formula C7H15N2O. It is a white crystalline powder and is known for its unique structural properties, which include a cyclohexane ring with an amino group and a carboxamide group in a cis configuration. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-1-cyclohexanecarboxamide typically involves the reduction of the corresponding nitrile or the amide. One common method is the catalytic hydrogenation of 2-cyano-1-cyclohexanecarboxamide using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: cis-2-Amino-1-cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
cis-2-Amino-1-cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Amino-1-cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
trans-2-Amino-1-cyclohexanecarboxamide: Differing in the spatial arrangement of the amino and carboxamide groups.
2-Amino-1-cyclohexanecarboxylic acid: Lacking the carboxamide group, with a carboxylic acid group instead.
1-Amino-2-cyclohexanecarboxamide: Differing in the position of the amino and carboxamide groups on the cyclohexane ring.
Uniqueness: cis-2-Amino-1-cyclohexanecarboxamide is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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